molecular formula C16H26Si B14717289 CID 10060596

CID 10060596

Cat. No.: B14717289
M. Wt: 246.46 g/mol
InChI Key: LQHXVBKTPKTZRN-UHFFFAOYSA-N
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Description

CID 10060596 (PubChem Compound Identifier) is a chemical compound cataloged in the PubChem database, a critical resource for cheminformatics and chemical biology. This compound is likely associated with a specific molecular structure and biological activity, as evidenced by its inclusion in PubChem’s extensive catalog, which standardizes chemical data for global accessibility .

Properties

Molecular Formula

C16H26Si

Molecular Weight

246.46 g/mol

InChI

InChI=1S/C16H26Si/c1-2-3-4-5-6-7-8-12-15-17-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3

InChI Key

LQHXVBKTPKTZRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxymonosulfuric acid can be synthesized through the reaction of hydrogen peroxide with sulfuric acid . The reaction is as follows:

H2O2+H2SO4H2SO5+H2O\text{H}_2\text{O}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{SO}_5 + \text{H}_2\text{O} H2​O2​+H2​SO4​→H2​SO5​+H2​O

This reaction is typically carried out under controlled conditions to ensure the safe handling of the highly reactive and potentially explosive product .

Industrial Production Methods: In industrial settings, peroxymonosulfuric acid is often produced as an intermediate for the production of potassium monopersulfate, a bleaching and oxidizing agent. The industrial process involves the combination of chlorosulfuric acid and hydrogen peroxide .

Chemical Reactions Analysis

Types of Reactions: Peroxymonosulfuric acid undergoes various types of chemical reactions, including:

    Oxidation: It is one of the strongest oxidizing agents known and can oxidize a wide range of organic and inorganic compounds.

    Reduction: Although less common, it can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions where it replaces other functional groups in a molecule.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include and . The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction Reactions: Specific reducing agents and controlled conditions are required.

    Substitution Reactions: Various organic and inorganic substrates can be used, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products can range from simple oxides to complex organic compounds .

Scientific Research Applications

Peroxymonosulfuric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which peroxymonosulfuric acid exerts its effects involves the release of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals, are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 10060596, comparisons are drawn with structurally or functionally related compounds. While direct data on this compound is absent in the evidence, methodologies for comparative analysis can be inferred:

Structural Similarity

  • Example 1: Oscillatoxin Derivatives
    Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) share a macrocyclic lactone backbone but differ in methyl group substitutions, impacting their hydrophobicity and bioactivity . If this compound belongs to this class, its structural variations (e.g., hydroxylation or halogenation) could influence binding affinity to cellular targets.
  • Example 2: Tubocuraine Analogues Tubocuraine (CID 6,000) and its structural analogues (e.g., CID 6001, CID 6002) demonstrate how minor changes in quaternary ammonium groups alter neuromuscular blocking activity . Similar principles may apply to this compound if it targets ion channels or receptors.

Functional Similarity

  • Example: Saponins in Panax Species Ginsenosides (e.g., Rf and pseudoginsenoside F11) are differentiated using LC-ESI-MS with collision-induced dissociation (CID) fragmentation patterns. This approach could resolve isomers of this compound if they exist .

Data-Driven Comparison

Property This compound Oscillatoxin D (CID 101283546) Tubocuraine (CID 6,000)
Molecular Weight Not available 732.8 g/mol 682.8 g/mol
Biological Activity Undefined Cytotoxic Neuromuscular blocker
Analytical Method LC-ESI-MS GC-MS Placental transfer assay

Note: Data for this compound is hypothetical, based on analogous compounds and methodologies.

Research Findings and Methodological Insights

  • Analytical Techniques: this compound’s characterization would likely employ LC-ESI-MS for mass fragmentation profiling, as demonstrated for ginsenosides . GC-MS, used for CIEO fraction analysis (e.g., CID content in Figure 1C), may be less suitable for polar or thermally labile analogues .
  • Machine Learning Applications : Predictive models for placental transfer (as in CID 6,000 analogues) could extrapolate pharmacokinetic properties of this compound if training data includes structurally related compounds .

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